Differentiation by Isomerism: 6-Aza vs. 7-Aza Scaffold Comparison
The position of the nitrogen atom within the spirocyclic framework is a critical determinant of the scaffold's chemical and biological properties. 2-Oxa-6-azaspiro[3.5]nonane is structurally distinct from its close isomer, 2-Oxa-7-azaspiro[3.5]nonane (CAS 241820-91-7) . While both share the same molecular formula (C7H13NO) and weight, the 6-aza isomer is specifically utilized in the synthesis of benzothienoazepine compounds as Respiratory Syncytial Virus (RSV) RNA polymerase inhibitors , a distinct application from the 7-aza isomer . This differentiation is crucial for procurement decisions in targeted drug discovery programs. The reported purity for the 6-aza free base is 98%, and for the hemioxalate salt is 97% .
| Evidence Dimension | Isomeric Structure & Application |
|---|---|
| Target Compound Data | 2-Oxa-6-azaspiro[3.5]nonane: Nitrogen at position 6 of the azaspiro ring. Application: Synthesis of RSV polymerase inhibitors . |
| Comparator Or Baseline | 2-Oxa-7-azaspiro[3.5]nonane (CAS 241820-91-7): Nitrogen at position 7 of the azaspiro ring. Application: Intermediate for various syntheses, including benzothienoazepine derivatives . |
| Quantified Difference | Isomeric differentiation leads to distinct synthetic applications and biological targets. |
| Conditions | In silico structural comparison and literature application analysis. |
Why This Matters
Selecting the correct regioisomer is non-negotiable for target engagement and synthetic fidelity, making precise CAS number verification a critical procurement step.
